O-(Cyclohexylmethyl)hydroxylamine hydrochloride
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Overview
Description
“O-(Cyclohexylmethyl)hydroxylamine hydrochloride” is a compound with the molecular formula C7H16ClNO . It is also known by other names such as “O-Cyclohexylmethyl-hydroxylamine” and "SCHEMBL1703784" .
Synthesis Analysis
The synthesis of hydroxylamine derivatives like “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” often involves the catalytic reduction of oximes . Oximes are hard to reduce and, if reactive, reductive cleavage of the weak N−O bond often leads to primary amine side products . The first suitable systems involved the use of platinum-based heterogeneous catalysts with hydrogen as reductant and stoichiometric amounts of a strong Brønsted acid .Molecular Structure Analysis
The molecular structure of “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” can be represented by the InChI string “InChI=1S/C7H15NO/c8-9-6-7-4-2-1-3-5-7/h7H,1-6,8H2” and the canonical SMILES string "C1CCC(CC1)CON" .Physical And Chemical Properties Analysis
The physical and chemical properties of “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” include a molecular weight of 129.20 g/mol, XLogP3-AA of 1.7, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 2 .Scientific Research Applications
- Over recent decades, transition metal-catalyzed C–H activation reactions have emerged as a powerful tool in organic synthesis. O-acylhydroxamates play a crucial role in these reactions, enabling the production of highly regioselective products. For instance, the Guimond group developed a mild rhodium(III)-catalyzed synthesis of isoquinolone and 3,4-dihydroisoquinolone via C–H bond functionalization with O-acylhydroxamates .
- Bulky phosphine ligands were also synthesized through Rh(III)-catalyzed C–H activation and annulation reactions using 1-alkynylphosphine sulfides and O-acylhydroxamates .
- O-(Cyclohexylmethyl)hydroxylamine hydrochloride has been effectively used in solvent-free methods for oxime synthesis. Bi2O3, in particular, demonstrates effectiveness in oxime synthesis under grinding conditions, using a broad spectrum of aldehydes and ketones .
- Aza-Heck cyclization, which employs oximes, has gained prominence in the preparation of functionalized pyrrolines. O-acyl oximes serve as versatile building blocks for N-heterocycle formation under transition metal catalysis .
- A simple and efficient method for synthesizing O-acylhydroxamate derivatives from oxime chlorides and carboxylic acids has been developed. This reaction provides clean and facile access to diverse O-acylhydroxamates in high yields (up to 85%) .
- O-acylhydroxamates can be converted to anilines and symmetrical ureas in the presence of palladium(II) acetate or triethylamine. These transformations are valuable for further synthetic steps .
C–H Activation Reactions
Solvent-Free Oxime Synthesis
Aza-Heck Cyclization
Synthesis of O-Acylhydroxamates
Conversion to Anilines and Symmetrical Ureas
Structural Analysis
Safety and Hazards
“O-(Cyclohexylmethyl)hydroxylamine hydrochloride” may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer .
Future Directions
Future directions for improving the synthesis of hydroxylamine derivatives like “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” involve developing more efficient and environmentally friendly methods . This includes the development of metal-free and transition-metal-based homogeneous catalysts, which display the highest turnovers .
Mechanism of Action
Target of Action
It’s known that hydroxylamine derivatives are often used as reducing agents in organic synthesis .
Mode of Action
As a derivative of hydroxylamine, it may act as a reducing agent, participating in reactions that involve the reduction of other compounds .
Biochemical Pathways
As a reducing agent, it could potentially influence a variety of biochemical reactions where reduction is necessary .
Result of Action
As a reducing agent, it may contribute to various chemical reactions, leading to the formation of new compounds .
Action Environment
Like many chemical compounds, factors such as temperature, ph, and presence of other compounds could potentially influence its action .
properties
IUPAC Name |
O-(cyclohexylmethyl)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZQCICBYSOODN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(Cyclohexylmethyl)hydroxylamine hydrochloride |
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